6-(Methylthio)pyridin-3-amine chemical properties
6-(Methylthio)pyridin-3-amine chemical properties
An In-Depth Technical Guide to 6-(Methylthio)pyridin-3-amine (CAS: 29958-08-5): Properties, Synthesis, and Applications
Introduction
6-(Methylthio)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. As a substituted aminopyridine, it serves as a versatile and highly valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its strategic placement of a nucleophilic amino group and a chemically malleable methylthio group makes it a sought-after intermediate for developing targeted therapeutics, most notably kinase inhibitors. This guide provides a senior application scientist's perspective on its core chemical properties, reactivity, synthesis, and practical applications, offering insights grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and development. The data presented here are a consolidation of known properties and scientifically grounded predictions.
Core Chemical Properties
The essential physicochemical data for 6-(Methylthio)pyridin-3-amine are summarized below. These parameters are critical for reaction planning, purification, and formulation.
| Property | Value | Source/Comment |
| CAS Number | 29958-08-5 | [1] |
| Molecular Formula | C₆H₈N₂S | [2][3] |
| Molecular Weight | 154.23 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Based on similar aminopyridine structures |
| Classification | Heterocyclic Building Block; Pyridine; Sulfide; Amine | [1] |
| Storage | Store at 2-8°C in a cool, dry place | [5][6] |
Spectroscopic Characterization (The Scientist's Fingerprint)
Spectroscopic analysis provides an unambiguous structural confirmation. The following sections detail the expected spectral signatures for 6-(Methylthio)pyridin-3-amine, explaining the causal relationship between its structure and its spectral output.
Infrared (IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups. For this molecule, the primary amine is the most prominent feature.
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N-H Stretching: As a primary amine, it will exhibit two characteristic sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8] This doublet is a clear differentiator from secondary amines (one band) and tertiary amines (no bands in this region).[7]
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Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ indicates C-H bonds on the aromatic pyridine ring.
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C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic pyridine ring.
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C-N Stretching: This will appear in the 1250-1350 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary significantly (typically 2-5 ppm) depending on solvent and concentration. This signal will disappear upon the addition of D₂O, a classic test for labile protons.[7][8]
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Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the nitrogen and the other substituents.
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Methyl Protons (SCH₃): A sharp, distinct singlet integrating to three protons will be observed, typically in the 2.2-2.6 δ range.[7] This signal is a reliable indicator of the methylthio group.
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¹³C NMR:
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Six distinct signals are expected for the six unique carbon atoms in the molecule.
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The carbons attached to the electronegative nitrogen and sulfur atoms (C3, C6) will be deshielded and appear further downfield.
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The methyl carbon of the SCH₃ group will appear upfield, typically in the 15-25 ppm range.
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Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide fragmentation data to further support the structure.
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Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺) will have an even mass-to-charge ratio, consistent with its molecular weight of ~154 g/mol .[7]
Synthesis and Reactivity
The utility of 6-(Methylthio)pyridin-3-amine stems from the distinct reactivity of its functional groups.
Plausible Synthetic Workflow
While multiple synthetic routes exist for substituted pyridines, a common and logical approach involves the functionalization of a pre-existing pyridine ring followed by the introduction of the amine. A plausible and efficient laboratory-scale synthesis would proceed via a nucleophilic aromatic substitution followed by a nitro group reduction.
Workflow Description:
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Step 1: Thiolation. Starting with 2-chloro-5-nitropyridine, a nucleophilic aromatic substitution reaction is performed using sodium thiomethoxide (NaSMe). The electron-withdrawing nitro group activates the chlorine at the 2-position (equivalent to the 6-position) for displacement, yielding 2-(methylthio)-5-nitropyridine.
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Step 2: Nitro Group Reduction. The intermediate is then subjected to reduction. A variety of reagents can be used, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid. These methods are effective at selectively reducing the nitro group to a primary amine without affecting the thioether or the pyridine ring, yielding the final product.
Caption: A plausible two-step synthesis of 6-(Methylthio)pyridin-3-amine.
The Chemistry of the Functional Groups
The molecule's reactivity is a composite of its three key components: the amine, the pyridine ring, and the methylthio group.
Caption: Reactivity profile of 6-(Methylthio)pyridin-3-amine.
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The Nucleophilic Amine: The amino group at the 3-position is the primary site of nucleophilic reactivity. It readily participates in reactions essential for building larger molecular scaffolds, such as amide bond formation (acylation), N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[9][10] This reactivity is fundamental to its role as a building block.
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The Pyridine Ring: The nitrogen atom within the pyridine ring is basic and can be protonated to form salts, a property often exploited to enhance the aqueous solubility of drug candidates. It also serves as a hydrogen bond acceptor, which is a critical interaction in enzyme-inhibitor binding.
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The Versatile Methylthio Group: The thioether is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA.[11] This transformation is a powerful tool for medicinal chemists, as it drastically alters the group's electronic properties and hydrogen bonding capacity, allowing for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic profile.
Applications in Drug Discovery
The aminopyridine scaffold is a well-established pharmacophore in modern drug design.[12] 6-(Methylthio)pyridin-3-amine is particularly relevant to the development of kinase inhibitors, a major class of cancer therapeutics.
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A "Hinge-Binding" Scaffold: In many kinase inhibitors, the aminopyridine moiety acts as a "hinge-binder." The pyridine nitrogen and the exocyclic amino group form two critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.
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Vector for Further Synthesis: The amino group serves as the attachment point for other fragments of the inhibitor, which are designed to occupy adjacent pockets of the enzyme, thereby conferring potency and selectivity. The synthesis of advanced intermediates for drugs like Imatinib and Nilotinib often involves coupling reactions at the amino group of similar scaffolds.[13]
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Modulation of Physicochemical Properties: The methylthio group and its oxidized derivatives (sulfoxide, sulfone) provide a means to modulate the molecule's properties. For example, converting the thioether to a more polar sulfone can improve solubility and introduce new hydrogen bonding interactions with the target protein.
Safety and Handling
As with any laboratory chemical, proper handling of 6-(Methylthio)pyridin-3-amine is essential. The following guidelines are based on data for similar chemical structures.
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [14][15] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. | [14][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [16][17] |
| Hazards | May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][15] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell. | [16] |
Conclusion
6-(Methylthio)pyridin-3-amine is more than just a chemical intermediate; it is a strategically designed building block that offers a convergence of desirable features for modern chemical synthesis. The interplay between its nucleophilic amine, its hinge-binding pyridine core, and its tunable methylthio group provides researchers and drug development professionals with a powerful tool for constructing novel, high-value molecules. Its continued application in the synthesis of targeted therapeutics underscores its importance in the advancement of medicinal chemistry.
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Note: Image is a placeholder for the general reaction scheme.
Note: Image is a placeholder for the general reaction scheme.
Note: Image is a placeholder for the general reaction scheme.
